4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one, commonly known as BZD, is a diazepan derivative that has been widely used in scientific research. It has been found to exhibit various biochemical and physiological effects, making it an important compound in scientific studies.
Mechanism of Action
BZD binds to specific sites on GABA-A receptors in the brain, enhancing the effects of GABA, an inhibitory neurotransmitter. This results in the suppression of neuronal activity, leading to the anxiolytic, sedative, and anticonvulsant effects of BZD.
Biochemical and Physiological Effects:
BZD has been found to exhibit various biochemical and physiological effects, including muscle relaxation, decreased anxiety, and sedation. It has also been found to have anticonvulsant properties, making it useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using BZD in lab experiments is its ability to selectively bind to GABA-A receptors, making it a useful tool for investigating the role of these receptors in the brain. However, one limitation of using BZD is its potential to cause addiction and withdrawal symptoms, which can complicate experimental design.
Future Directions
1. Investigating the potential use of BZD in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Developing new compounds that exhibit similar effects to BZD but with fewer side effects.
3. Investigating the potential for BZD to enhance the effects of other drugs used in the treatment of neurological disorders.
4. Investigating the potential for BZD to be used as a tool in the study of GABAergic neurotransmission.
In conclusion, BZD is an important compound in scientific research due to its ability to bind to specific receptors in the brain and exhibit various biochemical and physiological effects. It has been used in the treatment of anxiety disorders and epilepsy and has potential for use in the treatment of other neurological disorders. However, its potential for addiction and withdrawal symptoms makes it a complicated tool for experimental design. Future research should focus on developing new compounds with similar effects and investigating the potential for BZD to be used in the study of GABAergic neurotransmission.
Synthesis Methods
BZD can be synthesized using a variety of methods, including the reaction of 3-(2-hydroxyethoxy)benzylamine with ethyl 4-chloroacetoacetate, followed by reaction with benzyl bromide and sodium hydride. The resulting compound is then converted to the final product through a series of reactions.
Scientific Research Applications
BZD has been used in various scientific studies due to its ability to bind to specific receptors in the brain. It has been found to exhibit anxiolytic, sedative, and anticonvulsant properties, making it useful in the treatment of anxiety disorders and epilepsy. BZD has also been used in studies investigating the role of GABA receptors in the brain.
properties
IUPAC Name |
4-benzyl-3-ethyl-1-[[3-(2-hydroxyethoxy)phenyl]methyl]-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-2-21-18-24(16-20-9-6-10-22(15-20)28-14-13-26)12-11-23(27)25(21)17-19-7-4-3-5-8-19/h3-10,15,21,26H,2,11-14,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAJFDDRICDAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC3=CC(=CC=C3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.